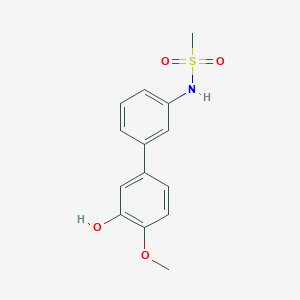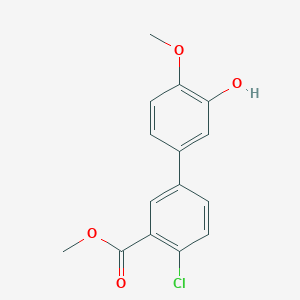
2-Methoxy-5-(3-methylsulfonylaminophenyl)phenol, 95%
Overview
Description
2-Methoxy-5-(3-methylsulfonylaminophenyl)phenol, 95% (abbreviated as 2M5MSP) is an organic compound that is used in a variety of scientific research applications. It is a water-soluble phenolic compound that has been extensively studied for its biochemical and physiological effects. This compound has many advantages and limitations for lab experiments, and there are several potential future directions for research.
Scientific Research Applications
2-Methoxy-5-(3-methylsulfonylaminophenyl)phenol, 95% has a wide range of scientific research applications, including in the fields of biochemistry, pharmacology, and toxicology. It has been used as a substrate for enzymes, as a ligand for binding studies, and as a model compound for studying the structure-activity relationships of other compounds. It has also been used to study the mechanisms of action of various drugs, as well as for the development of new drugs.
Mechanism of Action
2-Methoxy-5-(3-methylsulfonylaminophenyl)phenol, 95% has been found to act as an inhibitor of several enzymes, such as cyclooxygenase, lipoxygenase, and cytochrome P450. It also has been found to interact with various receptors, such as the muscarinic receptor and the serotonin receptor. In addition, it has been found to modulate the activity of various ion channels, such as the calcium channel and the potassium channel.
Biochemical and Physiological Effects
2-Methoxy-5-(3-methylsulfonylaminophenyl)phenol, 95% has been found to have several biochemical and physiological effects. It has been found to decrease the production of inflammatory mediators, such as prostaglandins and leukotrienes, and to reduce the activity of several enzymes, such as cyclooxygenase and lipoxygenase. It has also been found to modulate the activity of various ion channels, such as the calcium channel and the potassium channel. In addition, it has been found to have anti-oxidant, anti-inflammatory, and anti-cancer effects.
Advantages and Limitations for Lab Experiments
2-Methoxy-5-(3-methylsulfonylaminophenyl)phenol, 95% has several advantages for lab experiments. It is a water-soluble compound, which makes it easy to work with in aqueous solutions. It is also relatively inexpensive, which makes it cost-effective for research purposes. In addition, it is a relatively stable compound, which makes it easy to store and handle.
On the other hand, there are also some limitations to using 2-Methoxy-5-(3-methylsulfonylaminophenyl)phenol, 95% in lab experiments. For example, it is not very soluble in organic solvents, which can make it difficult to work with in certain types of experiments. In addition, it is not very stable in the presence of light or heat, which can limit its usefulness in certain types of experiments.
Future Directions
There are several potential future directions for research on 2-Methoxy-5-(3-methylsulfonylaminophenyl)phenol, 95%. For example, further research could be done to explore its potential as an anti-inflammatory, anti-oxidant, or anti-cancer agent. In addition, further research could be done to explore its potential as a ligand for binding studies or as a model compound for studying the structure-activity relationships of other compounds. Finally, further research could be done to explore its potential as a substrate for enzymes or as a modulator of ion channels.
In conclusion, 2-Methoxy-5-(3-methylsulfonylaminophenyl)phenol, 95% is a water-soluble phenolic compound that has been extensively studied for its biochemical and physiological effects. It has a wide range of scientific research applications, including in the fields of biochemistry, pharmacology, and toxicology. It has been found to act as an inhibitor of several enzymes, as a ligand for binding studies, and as a modulator of various ion channels. In addition, it has been found to have anti-oxidant, anti-inflammatory, and anti-cancer effects. There are several advantages and limitations to using 2-Methoxy-5-(3-methylsulfonylaminophenyl)phenol, 95% in lab experiments, and there are several potential future directions for research on this compound.
Synthesis Methods
2-Methoxy-5-(3-methylsulfonylaminophenyl)phenol, 95% is synthesized by a reaction between 2-methoxy-5-chlorophenol and 3-methylsulfonylamino-benzaldehyde. The reaction is carried out in an anhydrous organic solvent, such as chloroform, at a temperature of 80-90°C. The reaction is complete within 2-3 hours, and the product is purified by column chromatography. The purity of the product is determined by high-performance liquid chromatography (HPLC).
properties
IUPAC Name |
N-[3-(3-hydroxy-4-methoxyphenyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S/c1-19-14-7-6-11(9-13(14)16)10-4-3-5-12(8-10)15-20(2,17)18/h3-9,15-16H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAMLUPDWGRYKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685782 | |
| Record name | N-(3'-Hydroxy-4'-methoxy[1,1'-biphenyl]-3-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(3-methylsulfonylaminophenyl)phenol | |
CAS RN |
1261927-73-4 | |
| Record name | N-(3'-Hydroxy-4'-methoxy[1,1'-biphenyl]-3-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380335.png)





![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxyphenol, 95%](/img/structure/B6380385.png)

![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxyphenol, 95%](/img/structure/B6380399.png)

